Ethoxydiphenylphosphine
Overview
Description
Ethoxydiphenylphosphine is a phosphine derivative that is of interest in various chemical reactions and catalytic processes. Phosphines are known for their ability to act as ligands, binding to metal centers and influencing the reactivity of the metal species. The ethoxy group in ethoxydiphenylphosphine suggests a potential for increased solubility or reactivity in certain solvents or under specific conditions.
Synthesis Analysis
The synthesis of ethoxydiphenylphosphine-related compounds often involves the use of ethoxysilane groups on silica surfaces. However, this process can lead to the formation of P(V) side products, such as ethylphosphonium salts, which are bound to the surface by a siloxide anion and can result in the leaching of catalysts . Additionally, the synthesis of related macromolecules containing diphenylphosphine moieties has been explored, with the architecture of the macromolecule affecting the selectivity of reactions such as methoxycarbonylation of ethene .
Molecular Structure Analysis
The molecular structure of ethoxydiphenylphosphine and its analogs can be quite complex. For instance, the X-ray crystal structure of bis(2-ethoxyethyl)benzylphosphine nickel(II) complexes reveals a square planar trans arrangement with the ligand bonding through the phosphorus center . Similarly, the structure of tris(3,5-dimethyl-4-methoxyphenyl)phosphine shows that the methoxy groups are perpendicular to the phenyl ring faces and folded toward the ring faces adjacent to the phosphorus lone pair .
Chemical Reactions Analysis
Ethoxydiphenylphosphine-related compounds participate in a variety of chemical reactions. For example, triphenylphosphine-mediated reactions can produce mixtures of isomers in moderate yields . Ethoxyethynylphosphines react with phenyl azide and nucleophiles, leading to 1,5-alkylotropic migration in phosphorus(IV)-substituted ketene acetals . Reactions with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and various phosphorous nucleophiles have been studied, resulting in different products depending on the nucleophile used .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethoxydiphenylphosphine and its derivatives are influenced by the substituents on the phenyl rings. For instance, the presence of methoxy groups can affect the electron-donating or withdrawing properties of the phosphine, as well as its oxidation potential and UV-Vis absorption characteristics . Core-cross-linked micelles functionalized with bis(p-methoxyphenyl) phenylphosphine ligands have been synthesized and exhibit a narrow size distribution with an average diameter of 81 nm in water, demonstrating the potential for creating catalytic nanoreactors .
Scientific Research Applications
1. Synthesis and Characterization
- Synthesis of Long Alkyl Chain Phosphines: Ethoxydiphenylphosphine derivatives have been synthesized with long alkyl chains for immobilization. These compounds, such as (EtO)3Si(CH2)xPPh2, have been characterized by NMR spectroscopy and X-ray crystallography, demonstrating their potential in various chemical applications (Fetouaki et al., 2006).
2. Catalysis
- Olefin Polymerization Catalysts: Phosphine sulfonate nickel complexes with ethoxydiphenylphosphine ligands have been utilized in ethylene polymerization, producing low molecular weight polyethylenes. This showcases the role of such compounds in polymer synthesis (Noda, Kochi & Nozaki, 2009).
3. Solid-State NMR Studies
- Study of Immobilized Phosphines: Ethoxydiphenylphosphine has been used in studies involving immobilization on silica, with identification of byproducts via solid-state NMR. This research provides insights into the behavior of such compounds when attached to solid supports (Sommer et al., 2004).
4. Medicinal Chemistry
- Gold(I) Complexes for Anticancer Activity: Ethoxydiphenylphosphine-related compounds have been studied in the context of gold(I) complexes for potential anticancer applications. The research into these compounds offers promising avenues for therapeutic development (Marzo et al., 2019).
5. Pharmacological Studies
- Antitumor Activity of Gold Complexes: Bisphosphines related to ethoxydiphenylphosphine and their gold complexes have been investigated for antitumor activity in various animal tumor models. This highlights the potential pharmaceutical applications of these compounds (Mirabelli et al., 1987).
Safety And Hazards
properties
IUPAC Name |
ethoxy(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15OP/c1-2-15-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRCPEDXAHDCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222160 | |
Record name | Ethyl diphenylphosphinite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Ethyl diphenylphosphinite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14194 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl diphenylphosphinite | |
CAS RN |
719-80-2 | |
Record name | Ethyl P,P-diphenylphosphinite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=719-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl diphenylphosphinite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl diphenylphosphinite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl diphenylphosphinite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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